molecular formula C51H55NO17 B1678276 Paclitaxel-Succinic acid CAS No. 117527-50-1

Paclitaxel-Succinic acid

Cat. No. B1678276
M. Wt: 954 g/mol
InChI Key: RBNOJYDPFALIQZ-LAVNIZMLSA-N
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Description

Paclitaxel-Succinic acid, also known as Paclitaxel Succinate or Paclitaxel-hemisuccinic acid, is a paclitaxel derivative with a succinic acid linker . The carboxy group of Paclitaxel-Succinic acid, after activating, can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers .


Synthesis Analysis

Paclitaxel-Succinic acid can be prepared for drug delivery and nanomedicine research . A study reported a new type of self-assembled Ptx-SA drug-loaded nanometers based on the carrier-free concept fiber . Another study reported the synthesis of weak-acid modified paclitaxel (PTX) derivatives with a one-step reaction for the remote loading of liposomal formulations .


Molecular Structure Analysis

The molecular structure of Paclitaxel-Succinic acid is C51H55NO17 with an exact mass of 953.35 and a molecular weight of 953.990 . It is a paclitaxel derivative with a succinic acid linker .


Chemical Reactions Analysis

Paclitaxel-Succinic acid is a useful agent to make Paclitaxel-conjugate for drug delivery and nanodrug research . A study reported that the drug-loaded fiber has better cellophilicity, anti-tumor effect in vitro and in vivo than naked drug, and may be mediated by regulating the expression of related proteins .


Physical And Chemical Properties Analysis

Paclitaxel-Succinic acid is a paclitaxel derivative with a succinic acid linker . The carboxy group of Paclitaxel-Succinic acid, after activating, can be used to conjugate with other molecules .

Scientific Research Applications

Preparation and Characterization of Conjugates

A study by Dosio et al. (1997) explored covalently attaching Paclitaxel to human serum albumin using succinic anhydride. This modification aimed to increase the drug's solubility and reduce the allergic reactions caused by the solvents used in its conventional formulation. The conjugates showed high cytotoxicity against tumor cell lines, indicating efficient cell binding and internalization, followed by the release of the drug inside the cell. The conjugate also exhibited a slower plasma elimination rate than the free drug, suggesting a potential depot effect for sustained drug delivery (Dosio et al., 1997).

Targeted Delivery Systems

Zhao et al. (2010) developed Paclitaxel-loaded nanoparticles decorated with folic acid for targeted delivery. The study aimed at improving the drug's delivery to cancer cells by exploiting the overexpression of folate receptors on cancer cell surfaces. These nanoparticles showed enhanced targeting efficacy and cytotoxicity against a human prostate cancer cell line (Zhao et al., 2010).

Enhancement of Pharmaceutical Properties

Liu et al. (2007) synthesized a novel glucose-conjugated Paclitaxel using succinic acid as a linker. This conjugation improved Paclitaxel's solubility, stability, and specifically targeted delivery to cancer cells via glucose transporters. The modification did not exhibit cytotoxicity against normal cells, demonstrating potential for targeted cancer therapy (Liu et al., 2007).

Overcoming Multidrug Resistance

A formulation of Paclitaxel nanocrystals was developed to overcome multidrug resistance in cancer treatment. The nanocrystals utilized d-alpha-tocopheryl polyethylene glycol 1000 succinate as a stabilizing agent and a P-gp inhibitor. This novel formulation demonstrated significant advantages over the conventional Paclitaxel formulation, showcasing better therapeutic effects in drug-resistant cancer cells both in vitro and in vivo without affecting the drug's apoptotic mechanisms (Liu et al., 2010).

Safety And Hazards

Paclitaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye damage and may cause respiratory irritation . Succinic acid can also cause serious eye damage and may cause respiratory irritation .

Future Directions

The main challenges facing Paclitaxel are the need to find an environmentally sustainable production method based on the use of microorganisms, increase its bioavailability without exerting adverse effects on the health of patients, and minimize the resistance presented by a high percentage of cells treated with paclitaxel . Recent advances in carbohydrate-based paclitaxel delivery systems have also been reported .

properties

IUPAC Name

4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H55NO17/c1-27-33(66-47(62)41(67-37(58)23-22-36(56)57)39(30-16-10-7-11-17-30)52-45(60)31-18-12-8-13-19-31)25-51(63)44(68-46(61)32-20-14-9-15-21-32)42-49(6,34(55)24-35-50(42,26-64-35)69-29(3)54)43(59)40(65-28(2)53)38(27)48(51,4)5/h7-21,33-35,39-42,44,55,63H,22-26H2,1-6H3,(H,52,60)(H,56,57)/t33-,34-,35+,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNOJYDPFALIQZ-LAVNIZMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H55NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315159
Record name Paclitaxel succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

954.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paclitaxel-Succinic acid

CAS RN

117527-50-1
Record name Paclitaxel succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117527-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paclitaxel succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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